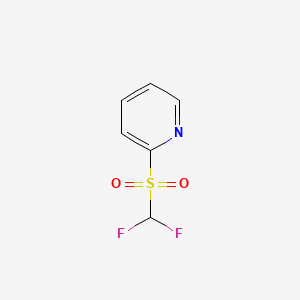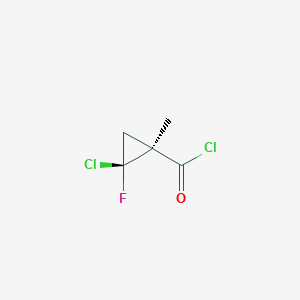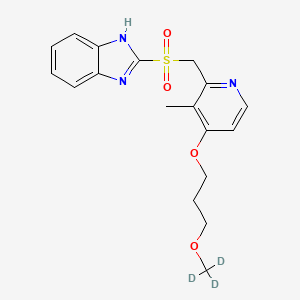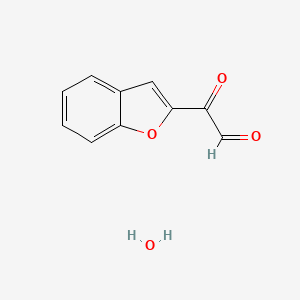
2-TIO-DT CEP
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-THIO-DT CEP is C48H55N4O8PS . It has a molecular weight of 879.02 . The InChI Key is GVVGJTVZBFRCKQ-GRZLEUACSA-N.
Chemical Reactions Analysis
Oligos containing 2-thio-dT are useful in examining protein-DNA interaction by acting as photosensitizing probes . The thiocarbonyl group in 2-thio-dT is especially interesting as it is available to react with compounds associating with the minor groove of DNA .
Physical and Chemical Properties Analysis
The compound is stable and should be stored in refrigerated conditions, between 2-8°C . It has a stability of 2-3 days . The diluent is anhydrous acetonitrile .
Aplicaciones Científicas De Investigación
Estudios de Interacción Proteína-ADN
2-TIO-DT CEP se utiliza en el estudio de las interacciones proteína-ADN. Actúa como una sonda fotosensibilizadora, que es particularmente útil para examinar estas interacciones . El grupo tiocarbonilo en 2-tio-dT es reactivo con los compuestos que se asocian con la ranura menor del ADN, lo que proporciona un método para estudiar las proteínas que se unen al ADN.
Terapéutica de Oligonucleótidos
Este compuesto juega un papel significativo en el desarrollo de la terapéutica de oligonucleótidos. Se utiliza en la síntesis de oligonucleótidos modificados, que tienen aplicaciones en propósitos terapéuticos, diagnósticos e investigativos . Las modificaciones pueden mejorar la estabilidad y la especificidad de unión de estos oligos terapéuticos.
Fotoentrecruzamiento y Etiquetado de Fotoafinidad
This compound es un componente clave en los experimentos de fotoentrecruzamiento y etiquetado de fotoafinidad. Estas técnicas son esenciales para estudiar las estructuras e interacciones de los ácidos nucleicos, así como para identificar la ubicación de los ácidos nucleicos dentro de las células .
Química de los Fosfolípidos Oxidados y Aspectos de la Enfermedad
La química de los fosfolípidos oxidados, que están relacionados con this compound, es fundamental para comprender diversas enfermedades como la degeneración macular relacionada con la edad, el autismo, el cáncer y la cicatrización de heridas. Esta investigación proporciona información molecular sobre la patogénesis de estas condiciones.
Desarrollo de Ensayos de Fosfolipasa
Se han desarrollado ensayos basados en tio para la fosfolipasa A2 utilizando this compound. Estos ensayos son cruciales para comprender la función de la enzima en los procesos biológicos y tienen implicaciones en el estudio de la inflamación y otras enfermedades.
Análisis Bioquímico y Farmacéutico
This compound encuentra aplicaciones en el análisis bioquímico y farmacéutico, particularmente en la electrocromatografía capilar (CEC). Esta técnica se utiliza para el análisis de compuestos bioquímicos, productos farmacéuticos, alimentos, productos naturales y muestras ambientales.
Enfoques Educativos en Química
El compuesto también se utiliza en entornos educativos, particularmente en el estudio de sistemas coloidales. Mejora el aprendizaje en química a través del enfoque de Quimio-Emprendimiento (CEP) combinado con la visión de Ciencia, Medio Ambiente, Tecnología y Sociedad (SETS).
Terapia Antiangiogénica en el Cáncer
En la investigación del cáncer, los estudios relacionados con this compound se utilizan para desarrollar terapias antiangiogénicas. Las células endoteliales sanguíneas periféricas circulantes (CEC) y su subconjunto progenitor (CEP) se están validando como marcadores farmacodinámicos sustitutos cuantitativos.
Mecanismo De Acción
Target of Action
2-THIO-DT CEP, a derivative of thymidine, primarily targets the DNA structure . This makes it useful in examining protein-DNA interactions by acting as photosensitizing probes .
Mode of Action
The mode of action of 2-THIO-DT CEP involves its incorporation into the DNA structure. The compound forms a very stable base pair with T containing three hydrogen bonds, but the stability of the base pair with 2-thio-T is greatly diminished . This is due to steric interactions between the 2-thio group of thymidine and the 2-amino group of 2-amino-A, resulting in a base pair that contains only a single hydrogen bond .
Biochemical Pathways
The biochemical pathways affected by 2-THIO-DT CEP are primarily related to DNA structure and function. The compound’s interaction with DNA can influence various biochemical pathways, including those involved in protein-DNA interactions . For instance, oligos containing 2-THIO-DT CEP exhibit high affinity for natural oligonucleotides but show little affinity for other similar oligos even of a complementary sequence .
Pharmacokinetics
It is known that the compound is used in scientific research due to its unique properties
Result of Action
The result of 2-THIO-DT CEP’s action is primarily observed at the molecular and cellular levels. By interacting with DNA, the compound can influence protein-DNA interactions and potentially affect various cellular processes . .
Action Environment
The action environment of 2-THIO-DT CEP can influence its action, efficacy, and stability. For instance, the compound’s stability is affected by storage conditions, with refrigerated storage at a maximum of 2-8°C recommended . Additionally, environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
2-THIO-DT CEP plays a significant role in biochemical reactions, particularly in the study of protein-DNA interactions . The thiocarbonyl group in 2-THIO-DT CEP is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Cellular Effects
2-THIO-DT CEP influences cell function by acting as a photosensitizing probe, which is particularly useful for examining protein-DNA interactions . The thiocarbonyl group in 2-THIO-DT CEP is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Molecular Mechanism
At the molecular level, 2-THIO-DT CEP exerts its effects through its thiocarbonyl group, which is available to react with compounds associating with the minor groove of DNA . This interaction provides a method to study DNA-binding proteins .
Metabolic Pathways
2-THIO-DT CEP is involved in the study of protein-DNA interactions . Specific metabolic pathways that 2-THIO-DT CEP is involved in are not currently known.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-THIO-DT CEP can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the synthesis of the intermediate 2-thio-2'-deoxyuridine, which is then coupled with a phosphoramidite derivative to yield the final product.", "Starting Materials": [ "2'-deoxyuridine", "thiophosphoryl chloride", "triethylamine", "diisopropylethylamine", "dimethylformamide", "acetic anhydride", "tetrazole", "4,4'-dimethoxytrityl chloride", "iodine", "trimethylsilyl chloride", "1H-tetrazole-1-ethyldimethylamino", "tetrahydrofuran", "2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite" ], "Reaction": [ {"Reactant": "2'-deoxyuridine", "Reagent": "thiophosphoryl chloride, triethylamine", "Product": "2-thio-2'-deoxyuridine"}, {"Reactant": "2-thio-2'-deoxyuridine", "Reagent": "diisopropylethylamine, dimethylformamide, acetic anhydride", "Product": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine"}, {"Reactant": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine", "Reagent": "iodine, trimethylsilyl chloride", "Product": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine-5'-O-(1,1,3,3-tetraisopropyl-2-oxo-2H-1,2,3-benzotriazol-3-yl)-3'-O-(2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)"}, {"Reactant": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine-5'-O-(1,1,3,3-tetraisopropyl-2-oxo-2H-1,2,3-benzotriazol-3-yl)-3'-O-(2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)", "Reagent": "tetrazole, tetrahydrofuran", "Product": "2-THIO-DT CEP"} ] } | |
Número CAS |
156783-23-2 |
Fórmula molecular |
C48H55N4O8PS |
Peso molecular |
879.022 |
Nombre IUPAC |
[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1 |
Clave InChI |
GVVGJTVZBFRCKQ-GRZLEUACSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)


![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)
![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)


